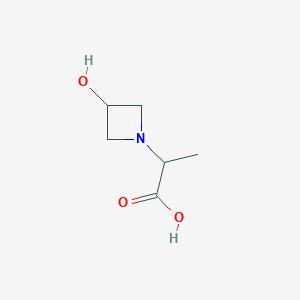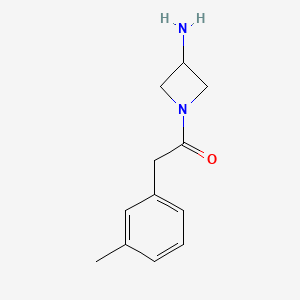
6-(5-Chlorothiophen-2-yl)pyridazin-3-amine
Overview
Description
6-(5-Chlorothiophen-2-yl)pyridazin-3-amine is a chemical compound with the CAS Number: 1225953-04-7 . Its molecular weight is 211.67 . The IUPAC name for this compound is 6-(5-chloro-2-thienyl)-3-pyridazinamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-(5-Chlorothiophen-2-yl)pyridazin-3-amine is 1S/C8H6ClN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H, (H2,10,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-(5-Chlorothiophen-2-yl)pyridazin-3-amine is a powder that is stored at room temperature . Its molecular weight is 211.67 , and its InChI code is 1S/C8H6ClN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H, (H2,10,12) .Scientific Research Applications
Pharmacology
6-(5-Chlorothiophen-2-yl)pyridazin-3-amine: has potential applications in pharmacology due to its structural properties. It can be used as a precursor for synthesizing various compounds that may act as pharmacological agents. Its derivatives could be explored for their antifungal , anti-inflammatory , and possibly antitumor activities, given the bioactivity profile of similar pyridazine compounds.
Material Science
In material science, this compound could be utilized in the development of new materials with specific electronic or photonic properties. The thiophene ring present in the compound is known for its conductive properties, which could be valuable in creating novel conductive polymers or small molecule organic semiconductors .
Chemical Synthesis
This compound serves as a versatile building block in chemical synthesis. It can be used to create a variety of complex molecules through substitution reactions, where its amine group can act as a nucleophile. This could lead to the development of new chemical entities with potential industrial applications .
Agriculture
In agriculture, 6-(5-Chlorothiophen-2-yl)pyridazin-3-amine could be investigated for its use in the synthesis of new agrochemicals. Given the antifungal activity of related compounds, it might contribute to the development of new fungicides or insecticides that help protect crops from pests and diseases .
Biochemistry
Biochemically, this compound could be important for studying enzyme-substrate interactions, especially those involving pyridazine derivatives. It may also serve as a scaffold for designing enzyme inhibitors that can regulate biochemical pathways, potentially leading to new treatments for various diseases .
Analytical Chemistry
In analytical chemistry, 6-(5-Chlorothiophen-2-yl)pyridazin-3-amine can be used as a standard or reagent in chromatographic methods such as HPLC or LC-MS. It could help in the quantification and identification of similar compounds in complex biological or environmental samples .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to refer to the MSDS for complete safety information .
properties
IUPAC Name |
6-(5-chlorothiophen-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXXDOGDOPCFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)

![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)


![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)


![N-[(4-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1468971.png)




![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1468977.png)